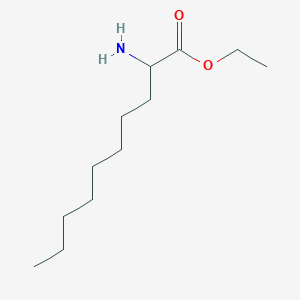

Ethyl 2-aminodecanoate

Beschreibung

Ethyl 2-aminodecanoate (CAS: 113889-70-6 as hydrochloride salt) is an ethyl ester derivative of decanoic acid with an amino group at the second carbon position. Its molecular formula is C₁₂H₂₅NO₂ (free base), and its hydrochloride salt has a molecular weight of 251.79 g/mol . This compound is primarily utilized in pharmaceutical research and organic synthesis, where its amphiphilic structure—combining a hydrophobic decanoate chain and a polar amino group—facilitates applications in drug delivery and intermediate synthesis. Suppliers such as Shenzhen Aituo Chemical offer the hydrochloride salt at 95% purity, indicating its industrial relevance .

Eigenschaften

Molekularformel |

C12H25NO2 |

|---|---|

Molekulargewicht |

215.33 g/mol |

IUPAC-Name |

ethyl 2-aminodecanoate |

InChI |

InChI=1S/C12H25NO2/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h11H,3-10,13H2,1-2H3 |

InChI-Schlüssel |

XSTSHOZESJIYPK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC(C(=O)OCC)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Differences

Ethyl 2-aminodecanoate belongs to a broader class of amino-substituted fatty acid esters. Key analogues include:

Table 1: Structural Comparison of Ethyl 2-Aminodecanoate and Analogues

Key Observations:

- Chain Length: Ethyl 2-aminodecanoate’s C10 chain distinguishes it from shorter-chain analogues (e.g., propanoate derivatives) and longer-chain variants (e.g., dodecanoate derivatives) .

- Substituent Effects: The cyano group in ethyl 2-amino-2-cyanoacetate enhances electrophilicity, making it reactive in cyclization reactions, whereas methyl 2-aminodecanoate’s smaller ester group may reduce steric hindrance .

Physicochemical Properties

Limited experimental data are available for these compounds, but trends can be inferred:

Table 2: Estimated Physicochemical Properties

- logP: Longer alkyl chains (e.g., decanoate) increase hydrophobicity compared to shorter analogues.

- Solubility: Amino and cyano groups enhance polarity but may reduce solubility in non-polar solvents.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing ethyl 2-aminodecanoate, and how can its structural integrity be confirmed?

- Methodological Answer : Ethyl 2-aminodecanoate is typically synthesized via esterification of 2-aminodecanoic acid with ethanol under acid catalysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester and amine functional groups. For example, the amine proton resonance appears as a broad singlet near δ 1.5–2.0 ppm, while the ester carbonyl carbon appears at ~170 ppm in ¹³C NMR. Mass spectrometry (MS) further validates molecular weight (e.g., [M+H]+ peak at m/z 244.3). Chromatographic purity assessment via HPLC with a C18 column (acetonitrile/water gradient) is recommended .

Q. What safety protocols should researchers follow when handling ethyl 2-aminodecanoate?

- Methodological Answer : Based on analogous esters (e.g., ethyl decanoate), use personal protective equipment (PPE) including nitrile gloves and safety goggles. Store the compound in a cool, dry environment (<25°C) away from oxidizers. Toxicity data for similar compounds (e.g., ethyl caprate) suggest moderate acute toxicity (LD50 oral rat: >2000 mg/kg), but amine derivatives may exhibit higher reactivity. Always consult Safety Data Sheets (SDS) from reputable sources like ECHA or PubChem for hazard classification updates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for ethyl 2-aminodecanoate derivatives?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, pH) or assay protocols. To address this:

- Perform dose-response studies across multiple concentrations (e.g., 1–100 µM) in standardized buffers.

- Use positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity.

- Apply statistical error analysis (e.g., ANOVA with Tukey’s post hoc test) to confirm reproducibility. Cross-reference findings with structural analogs (e.g., ethyl 2-(benzylamino)acetate) to identify functional group contributions to activity .

Q. What strategies optimize the enantiomeric purity of ethyl 2-aminodecanoate in asymmetric synthesis?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINAP-ruthenium complexes) or enzymatic resolution. Key steps include:

- Chiral HPLC analysis with a polysaccharide column (e.g., Chiralpak AD-H) to monitor enantiomeric excess (ee).

- Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer.

- Report yields and ee values in triplicate, with error margins ≤5%, to ensure reproducibility .

Q. How should researchers design experiments to investigate the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to stressors (40°C/75% RH for 1 month) and analyze degradation via LC-MS.

- pH-dependent stability : Prepare buffered solutions (pH 2–10) and quantify intact compound using UV-Vis spectroscopy (λ = 210–220 nm for amine absorption).

- Data interpretation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Compare results to structurally related esters (e.g., ethyl 5-hydroxydecanoate) to identify stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.